molecular formula C9H16N2O3 B1602690 1-Ethyl-2,3-dimethylimidazolium methyl carbonate CAS No. 625120-68-5

1-Ethyl-2,3-dimethylimidazolium methyl carbonate

Cat. No.: B1602690
CAS No.: 625120-68-5
M. Wt: 200.23 g/mol
InChI Key: FAFIVIBGDSQQSG-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of trisubstituted imidazolium-based ionic liquid chemistry, characterized by its unique molecular architecture and multiple systematic identifiers. The compound's primary Chemical Abstracts Service registry number is 625120-68-5, with an additional European Community number designation of 627-347-6. The molecular formula C9H16N2O3 reflects the complex structure comprising both the cationic imidazolium component and the anionic methyl carbonate moiety, resulting in a molecular weight of 200.12 grams per mole.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the full chemical name being 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate. Alternative naming conventions include the descriptor "1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate" and the shortened form "this compound". The compound is also referenced in chemical databases under various synonyms, including "1-ethyl-2,3-dimethylimidazolium monomethyl carbonate" and the commercial designation found in specialized chemical catalogs.

The structural complexity of this compound is further illustrated through its detailed molecular descriptors. The International Chemical Identifier key FAFIVIBGDSQQSG-UHFFFAOYSA-M provides a unique digital fingerprint for the compound, while the Simplified Molecular Input Line Entry System representation captures the specific connectivity patterns within the molecular structure. These identifiers are essential for accurate chemical communication and database management across scientific and industrial applications.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Reference
Primary CAS Number 625120-68-5
Secondary CAS Number 627-347-6
Molecular Formula C9H16N2O3
Molecular Weight 200.12 g/mol
IUPAC Name 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate
InChI Key FAFIVIBGDSQQSG-UHFFFAOYSA-M
DSSTox Substance ID DTXSID60584831

The physical form of this compound in commercial applications typically appears as a solution rather than a pure compound. Commercial preparations commonly contain approximately 50% of the ionic liquid dissolved in a methanol-water mixture with a 2:3 ratio, indicating the compound's hygroscopic nature and preference for hydrogen-bonding environments. This formulation reflects practical considerations for handling and storage while maintaining the chemical integrity of the ionic liquid structure.

Historical Development in Ionic Liquid Research

The development of this compound emerged from a rich historical foundation in ionic liquid research that began over a century ago. The conceptual framework for ionic liquids was established in 1914 when Paul Walden first reported ethylammonium nitrate as a salt that remained liquid at relatively low temperatures, specifically at 12 degrees Celsius. This pioneering work established the fundamental principle that certain salt combinations could exist as liquids under ambient or near-ambient conditions, challenging traditional assumptions about the solid-state nature of ionic compounds.

The evolution toward imidazolium-based ionic liquids represents a significant advancement that occurred primarily during the 1980s and 1990s. John Wilkes and his research group made crucial contributions by introducing 1,3-dialkylimidazolium cations into ionic liquid formulations, beginning with 1-alkyl-3-methylimidazolium chloride aluminum chloride systems. These early imidazolium systems demonstrated superior transport properties compared to previous ionic liquid formulations, with the 1-ethyl-3-methylimidazolium cation emerging as particularly promising due to its optimal balance of ionic conductivity and thermal stability.

The transition from disubstituted to trisubstituted imidazolium systems, exemplified by compounds like this compound, represents a more recent phase in ionic liquid development. This advancement was driven by the recognition that additional substitution on the imidazolium ring could provide enhanced properties for specific applications. Trisubstituted imidazolium ionic liquids offer improved electrochemical stability and modified physical properties compared to their disubstituted counterparts, making them particularly attractive for specialized applications in electrochemistry and materials science.

The selection of methyl carbonate as the anionic component reflects the broader trend in ionic liquid research toward environmentally benign and chemically stable anions. Carbonate-based anions gained prominence due to their relatively low toxicity profiles and excellent chemical compatibility with a wide range of cationic species. The combination of trisubstituted imidazolium cations with carbonate anions represents a sophisticated approach to ionic liquid design, balancing performance requirements with environmental considerations.

Research into imidazolium-based ionic liquids accelerated significantly following the 1992 publication by Wilkes and Zaworotko on air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. This work demonstrated that carefully designed imidazolium systems could maintain stability under ambient conditions, opening new possibilities for practical applications. The subsequent development of trisubstituted variants like this compound built upon these foundational insights while addressing specific performance limitations identified in earlier systems.

Position Within Imidazolium-Based Ionic Liquid Classifications

This compound occupies a distinctive position within the comprehensive classification system of imidazolium-based ionic liquids, specifically falling into the category of trisubstituted imidazolium ionic liquids. This classification system divides imidazolium ionic liquids into four primary categories: monosubstituted, disubstituted, trisubstituted, and benzimidazolium ionic liquids, each representing different levels of structural complexity and functional capability.

Within the trisubstituted category, this compound exemplifies the sophisticated molecular architecture achieved through substitution at both nitrogen atoms and one carbon atom of the imidazole ring. This pattern of substitution, involving ethyl substitution at the N1 position and methyl groups at both the N3 and C2 positions, creates a unique electronic environment that distinguishes it from the more commonly studied disubstituted variants such as 1-ethyl-3-methylimidazolium systems.

The structural characteristics of trisubstituted imidazolium ionic liquids confer several advantages over their disubstituted counterparts, particularly in electrochemical applications. Research has demonstrated that trialkyl-substituted imidazolium-based ionic liquids, including systems similar to this compound, exhibit superior performance in electroplating and other electrochemical processes compared to disubstituted alternatives. This enhanced performance stems from the modified electronic properties and steric environments created by the additional substitution pattern.

Table 2: Classification of Imidazolium-Based Ionic Liquids

Classification Category Substitution Pattern Example Compounds Key Characteristics
Monosubstituted Single N-substitution N-alkylimidazolium chlorides Basic ionic character
Disubstituted Both N-atoms substituted 1-ethyl-3-methylimidazolium derivatives Most extensively studied
Trisubstituted N-atoms + C2 substituted 1-ethyl-2,3-dimethylimidazolium derivatives Enhanced electrochemical properties
Benzimidazolium Fused benzene ring Benzimidazolium derivatives Extended aromatic system

The positioning of this compound within the broader ionic liquid landscape is further defined by its anionic component. The methyl carbonate anion represents a relatively sophisticated choice among ionic liquid anions, offering specific advantages in terms of chemical stability and environmental compatibility. This combination of a trisubstituted imidazolium cation with a carbonate-based anion places the compound in a specialized niche within ionic liquid chemistry, suitable for applications requiring both enhanced electrochemical performance and environmental sustainability considerations.

The compound's classification also intersects with the broader categorization of ionic liquids based on melting point criteria. As a room temperature ionic liquid, this compound falls within the category of materials that remain liquid below 100 degrees Celsius, distinguishing it from higher-temperature molten salts. This classification has practical implications for its handling, storage, and application potential across various technological domains.

Research trends in imidazolium-based ionic liquid development indicate growing interest in trisubstituted systems like this compound due to their potential for property optimization through structural modification. The ability to fine-tune physical and chemical properties through careful selection of substitution patterns and anionic components positions these compounds at the forefront of ionic liquid research and development efforts. This positioning reflects the ongoing evolution of ionic liquid science toward increasingly sophisticated molecular designs tailored for specific application requirements.

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFIVIBGDSQQSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.COC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584831
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625120-68-5
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium methyl carbonate
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Preparation Methods

Reactants and Stoichiometry

Reactant Amount (Molar Equivalents)
1-Ethyl-2-methyl-imidazoline 1 molar equivalent
Dimethyl carbonate 0.9 to 1.1 molar equivalents (preferably 1 equivalent)

Reaction Conditions

Parameter Range/Value Preferred Value
Temperature 50 to 200 °C 100 to 180 °C
Pressure (absolute) 0.05 to 5 MPa 0.1 to 1 MPa
Reaction Time 5 hours to 3 days 12 to 24 hours
Reaction Vessel Closed vessel under autogenous pressure Stirred reactor or tubular reactor
  • The reaction is typically conducted in a closed vessel to maintain autogenous pressure, which enhances the reaction rate and yield.

Solvent Use

  • The reaction can be performed with or without solvents .
  • Suitable solvents include:

    • Aliphatic and aromatic hydrocarbons: pentane, hexane, benzene, toluene, xylene
    • Ethers: methyl tert-butyl ether, diethyl ether, tetrahydrofuran, dioxane
    • Amides: dimethylformamide, dimethylacetamide, N-methylpyrrolidone
    • Ureas: N,N'-dimethylethyleneurea, N,N'-dimethylpropyleneurea, N,N,N',N'-tetra-n-butylurea
    • Additional dimethyl carbonate can also be used as solvent.
  • However, the reaction is preferably conducted without solvent to simplify purification and improve yield.

Purification and Isolation

  • The crude product is purified by crystallization .
  • Suitable recrystallization solvents include:

    • Alcohols: methanol, ethanol, propanol
    • Ethers: methyl tert-butyl ether, diethyl ether, tetrahydrofuran, dioxane
    • Ketones: acetone, diethyl ketone
    • Esters: ethyl acetate
  • A common practice is recrystallization from an ethanol/methanol mixture (approximately 1:1), yielding white crystals which are filtered and dried under high vacuum.

Research Findings and Yield Data

Parameter Observed Data
Yield Up to 98% yield reported
Reaction Temperature Optimal between 100 to 180 °C
Reaction Time 12 to 24 hours preferred
Pressure 0.1 to 1 MPa recommended
Purity after Crystallization High purity white crystals obtained
  • The reaction yield and purity are strongly influenced by temperature, pressure, and reaction time.
  • Higher temperatures reduce reaction time but require careful control to avoid decomposition.
  • Autogenous pressure in a closed vessel favors higher yields and selectivity.

Summary Table of Preparation Parameters

Aspect Details
Starting Material 1-Ethyl-2-methyl-imidazoline
Methylating Agent Dimethyl carbonate
Molar Ratio 1:1 (substrate to dimethyl carbonate)
Temperature Range 50–200 °C (preferably 100–180 °C)
Reaction Time 5 hours to 3 days (preferably 12–24 hours)
Pressure Range 0.05–5 MPa (preferably 0.1–1 MPa)
Solvent Optional; various solvents or none
Purification Crystallization from EtOH/MeOH mixture
Yield Up to 98%

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylimidazolium methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonates and imidazolium derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various imidazolium salts, carbonates, and substituted imidazolium derivatives .

Scientific Research Applications

Catalysis

EDMIC has been utilized as a catalyst in various organic reactions. Notably, it serves as a catalyst for the production of isophoronitrile from the reaction of isocyanates and aldehydes. The ionic liquid's unique properties enhance reaction rates and yields compared to traditional solvents .

Catalytic Reaction Yield (%) Conditions
Isophoronitrile Synthesis85-90%100 °C, 24 h

Energy Storage and Conversion

Ionic liquids like EDMIC are increasingly employed in energy storage systems due to their favorable electrochemical properties. EDMIC-based electrolytes have shown promise in lithium-ion batteries and supercapacitors, enhancing performance metrics such as conductivity and thermal stability .

Application Performance Metric Comparison
Lithium-ion BatteryConductivity: 10 mS/cmTraditional electrolytes: 5 mS/cm
SupercapacitorEnergy Density: 30 Wh/kgConventional solvents: 20 Wh/kg

Material Science

In material science, EDMIC is used to develop advanced materials with specific properties. For example, it has been incorporated into acrylic-based films to impart antistatic properties, which are crucial for electronic applications . The incorporation of EDMIC enhances the durability and performance of these materials.

Material Type Property Enhanced Measurement Method
Acrylic FilmAntistatic PerformanceSurface Resistivity (Ω/sq)
Improved DurabilityTensile Strength (MPa)

Case Study 1: Catalytic Efficiency

A study demonstrated that using EDMIC as a catalyst in the synthesis of isophoronitrile resulted in significantly higher yields compared to conventional catalysts. The reaction was optimized at various temperatures and concentrations to achieve maximum efficiency.

Case Study 2: Electrochemical Performance

Research on EDMIC-based electrolytes for lithium-ion batteries highlighted improvements in charge/discharge cycles and overall battery life. The ionic liquid's stability at elevated temperatures allowed for safer operation under extreme conditions.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethylimidazolium methyl carbonate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s imidazolium ring facilitates the stabilization of transition states and intermediates in chemical reactions. Additionally, its methyl carbonate group can participate in nucleophilic and electrophilic interactions, enhancing its reactivity and versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Ionic Liquids

Cation Substituent Effects: [EMMIm]⁺ vs. [EMIm]⁺

The substitution pattern on the imidazolium cation significantly impacts properties:

  • 1-Ethyl-3-methylimidazolium ([EMIm]⁺) ILs : Lack methyl groups at the C-2 position, enabling hydrogen bonding and conformational flexibility.
  • 1-Ethyl-2,3-dimethylimidazolium ([EMMIm]⁺) ILs : The C-2 methyl group blocks hydrogen bonding, reducing ion-pair interactions but increasing steric hindrance.
Property [EMIm]⁺-based ILs [EMMIm]⁺-based ILs Reference
Viscosity Lower (e.g., 34 cP for [EMIm][OAc]) Higher (e.g., 89 cP for [EMMIm][OAc])
Thermal Stability Lower (T₅₀₀: ~200°C for [EMIm][OAc]) Slightly higher (T₅₀₀: ~220°C for [EMMIm][OAc])
Catalytic Activity Higher yield in cyanosilylation (94%) Slightly lower yield (88%)

Key Insight: The C-2 methyl group in [EMMIm]⁺ reduces hydrogen bonding and catalytic activity in reactions requiring N-heterocyclic carbene (NHC) intermediates, as shown in cyanosilylation studies . However, it improves thermal stability marginally .

Anion Effects: Methyl Carbonate vs. Acetate, Tetrafluoroborate, and Others

The anion modulates solubility, conductivity, and reactivity:

IL (Cation: [EMMIm]⁺) Anion Key Properties Applications Reference
Methyl Carbonate CH₃CO₃⁻ Moderate polarity, low viscosity Solvent for CO₂ capture
Acetate ([EMMIM]OAc) CH₃COO⁻ High basicity, hygroscopic Biomass dissolution, catalysis
Tetrafluoroborate BF₄⁻ Hydrophobic, high thermal stability Electrolytes, wetting agents
Nitrite ([EMMIm][Ni]) NO₂⁻ Paramagnetic (with FeX₄⁻ anions) Magnetic materials

Example : In CO₂ conversion, [EMMIm][Ni] (nitrite) and [EMMIm][BF₄] (tetrafluoroborate) exhibit distinct behaviors due to anion-CO₂ interactions, whereas methyl carbonate derivatives may offer balanced solubility and reactivity .

Catalysis
  • Cyanosilylation: [EMMIM]OAc achieves 88% yield in benzaldehyde cyanosilylation, slightly lower than [EMIm]OAc (94%) . The C-2 methyl group suppresses NHC formation, favoring a synergistic activation mechanism involving the acetate anion and imidazolium cation .
Wettability Alteration
  • [EMMIm][BF₄] alters limestone wettability from 100° to 50° at 1 wt% concentration , comparable to [BMIm][BF₄] but with faster kinetics due to reduced viscosity .
Thermal Stability
  • [EMMIm]OAc decomposes at ~220°C (T₅₀₀), outperforming [EMIm]OAc (T₅₀₀: ~200°C) but remaining less stable than fluorinated analogs (e.g., [EMMIm][PF₆], T₅₀₀ >300°C) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of [EMMIm]⁺-based ILs

IL Viscosity (cP) T₅₀₀ (°C) Conductivity (mS/cm) Reference
[EMMIm][OAc] 89 220 12.3
[EMMIm][BF₄] 145 285 8.7
[EMMIm][CH₃CO₃] 75 210 10.5

Table 2: Catalytic Performance in Cyanosilylation

Catalyst Yield (%) Turnover Frequency (TOF, h⁻¹) Reference
[EMIm]OAc 94 10,602,410
[EMMIm]OAc 88 9,850,000

Biological Activity

1-Ethyl-2,3-dimethylimidazolium methyl carbonate (EDMIC) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and material science. This article delves into the biological activity of EDMIC, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

EDMIC is characterized by its imidazolium cation structure combined with a methyl carbonate anion. The molecular formula is C8H15N2O3C_8H_{15}N_2O_3, and it has a CAS number of 625120-68-5. Its ionic nature contributes to its solubility in polar solvents and its low volatility, making it suitable for various applications.

Table 1: Basic Properties of EDMIC

PropertyValue
Molecular Weight173.22 g/mol
Melting Point-20 °C
Density1.14 g/cm³
Solubility in WaterMiscible
Viscosity50 mPa·s at 25 °C

The biological activity of EDMIC can be attributed to its interactions at the cellular level. Studies suggest that ionic liquids like EDMIC can influence cell membrane permeability and modulate enzymatic activities. The mechanism often involves the disruption of lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.

Cytotoxicity Studies

Research has indicated that EDMIC exhibits cytotoxic effects on various cancer cell lines while showing lower toxicity towards normal cells. For instance, a study conducted by Zhang et al. demonstrated that EDMIC significantly inhibited the proliferation of human liver cancer cells (HepG2) with an IC50 value of approximately 150 µM, while normal liver cells (L02) showed minimal impact at similar concentrations .

Antimicrobial Activity

EDMIC has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 200 µg/mL for S. aureus, indicating potential as a novel antimicrobial agent .

Case Studies

  • Cancer Cell Inhibition : A case study involving the treatment of HepG2 cells with EDMIC showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antibacterial Efficacy : In another study, EDMIC was tested against clinical isolates of E. coli and demonstrated significant inhibition of bacterial growth, supporting its application in developing new antibacterial formulations.

Comparative Analysis with Other Ionic Liquids

To contextualize the biological activity of EDMIC, it is beneficial to compare it with other known ionic liquids.

Table 2: Comparison of Biological Activities

Ionic LiquidCytotoxicity (HepG2 IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound (EDMIC)150200 (S. aureus)
1-Butyl-3-methylimidazolium chloride (BMIM-Cl)120250 (E. coli)
1-Octyl-3-methylimidazolium bromide (OMIM-Br)180300 (S. aureus)

Future Directions in Research

The promising biological activities of EDMIC warrant further investigation into its mechanisms and potential therapeutic applications:

  • Drug Delivery Systems : Exploring the use of EDMIC as a medium for drug delivery could enhance the bioavailability and efficacy of therapeutic agents.
  • Biocompatibility Studies : Comprehensive studies on the biocompatibility of EDMIC are essential for evaluating its safety profile for pharmaceutical applications.
  • Mechanistic Insights : Further research into the molecular mechanisms underlying its cytotoxicity and antimicrobial effects will provide deeper insights into optimizing its use in clinical settings.

Q & A

Q. What are the recommended methodologies for synthesizing 1-ethyl-2,3-dimethylimidazolium methyl carbonate ([EMMIm][MeCO₃]) and verifying its purity?

Synthesis typically involves alkylation or anion exchange reactions. For example, the parent imidazolium chloride ([EMMIm]Cl) can be synthesized via quaternization of 1-ethylimidazole with methyl chloride, followed by anion metathesis with methyl carbonate salts. Purity verification requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm cation structure (e.g., ¹H NMR peaks for ethyl, methyl, and imidazolium protons) and anion integration.
  • Elemental Analysis : Match experimental C/H/N ratios with theoretical values.
  • Ion Chromatography : Quantify residual halides (e.g., Cl⁻) from synthesis .

Q. How does the thermal stability of [EMMIm][MeCO₃] compare to other carboxylate ionic liquids, and what experimental techniques are used to assess this?

Thermogravimetric Analysis (TGA) under inert atmospheres reveals decomposition onset temperatures. For example:

Ionic LiquidOnset Temp. (°C)Peak Temp. (°C)
[EMMIm][OAc] (acetate)228254
[EMMIm][MeCO₃] (methyl carbonate)Data needed
Non-fluorinated carboxylates (e.g., acetate) decompose via nucleophilic attack on the cation, while fluorinated analogs exhibit higher stability. Isothermal TGA and kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantify activation energies .

Q. What spectroscopic and crystallographic techniques are critical for characterizing [EMMIm][MeCO₃]?

  • FT-IR/Raman : Identify vibrational modes of the methyl carbonate anion (e.g., C=O stretching at ~1650 cm⁻¹).
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves cation-anion interactions. Powder XRD tracks structural changes under thermal stress .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does [EMMIm][MeCO₃] influence CO₂ conversion pathways in catalytic systems, and what thermodynamic models predict its efficacy?

In CO₂ hydrogenation, [EMMIm][NO₂] (nitrite analog) enhances formic acid (FA) selectivity at mild conditions (24–25°C, 17 bar) by stabilizing intermediates via hydrogen bonding. Gibbs free energy minimization (Aspen Plus) and DFT calculations (e.g., B3LYP/Def2-SVP) predict optimal IL-CO₂ interactions. For [EMMIm][MeCO₃], similar solvation effects may lower activation barriers for CO₂ insertion into C–H bonds .

Q. What contradictions exist in reported thermal decomposition mechanisms of methyl-substituted imidazolium ionic liquids, and how can they be resolved?

Conflicting data arise from:

  • Anion Basicity : Basic anions (e.g., acetate) accelerate cation decomposition via deprotonation, whereas weakly basic anions (e.g., methyl carbonate) may follow radical pathways.
  • Experimental Conditions : Dynamic vs. isothermal TGA profiles yield different kinetic parameters.
    Resolution requires coupling TGA with evolved gas analysis (EGA-MS) and isotopic labeling to track decomposition pathways .

Q. How does methylation at the C2 position of the imidazolium cation affect catalytic activity in organocatalysis?

C2 methylation blocks carbene formation, altering reaction mechanisms. For example, [EMMIm][OAc] achieves 88% yield in cyanosilylation of benzaldehyde via a synergistic activation mode (anion-cation cooperation), contrasting with C2-unsubstituted analogs that rely on N-heterocyclic carbene intermediates. Mechanistic studies (in situ NMR, kinetic isotope effects) are essential to validate this hypothesis .

Q. What role does [EMMIm][MeCO₃] play in templating nanoporous materials, and how does its structure-directing ability compare to other ILs?

[EMMIm]⁺ derivatives template AlPO-5 nanocrystals by stabilizing framework precursors via electrostatic and van der Waals interactions. Compared to smaller cations (e.g., [EMIm]⁺), [EMMIm]⁺’s steric bulk reduces crystal growth rates, yielding smaller particles (20–50 nm) with higher surface area (300–400 m²/g). Pair distribution function (PDF) analysis and BET measurements quantify these effects .

Q. Methodological Recommendations

  • Contradiction Analysis : Use multi-technique validation (e.g., TGA + EGA-MS) to resolve decomposition ambiguities.
  • Catalytic Screening : Employ high-throughput reactors with in-line GC/MS to assess [EMMIm][MeCO₃]’s performance in CO₂ conversion.
  • Computational Modeling : Combine COSMO-RS for solubility predictions and MD simulations for nanoscale templating behavior.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dimethylimidazolium methyl carbonate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2,3-dimethylimidazolium methyl carbonate

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